molecular formula C12H10BrNO B2451760 2-(2-Bromophenoxy)aniline CAS No. 70787-31-4

2-(2-Bromophenoxy)aniline

Cat. No.: B2451760
CAS No.: 70787-31-4
M. Wt: 264.122
InChI Key: RPVHFIMBVPJZMB-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)aniline is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.122. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHFIMBVPJZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Post Cyclization Functionalization:once the Core Heterocyclic Scaffold is Formed, It Presents New Opportunities for Functionalization.

N-Functionalization of Phenoxazines: The nitrogen atom of the phenoxazine (B87303) ring remains nucleophilic and can be readily functionalized. Palladium-catalyzed N-arylation can be used to attach various aryl or heteroaryl groups, creating a diverse set of 10-substituted phenoxazines. organic-chemistry.org This was demonstrated in a study where phenoxazine was coupled with a range of anilines and pyridylamines to yield products in high yields. organic-chemistry.org

Modification of Dibenzoxazepinones: The ketone functionality in dibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-ones serves as a versatile handle for further chemical transformations, allowing for the introduction of new substituents or the construction of more complex fused ring systems.

These diversification strategies allow chemists to fine-tune the steric and electronic properties of the final molecules, which is critical for applications in drug discovery and materials science.

Table 3: Strategies for Molecular Diversification

Strategy Description Example Reaction Resulting Compounds
Precursor Modification Use of substituted anilines or bromophenols in the initial synthesis of the building block. Ullmann ether synthesis with 4-methyl-2-aminophenol. Leads to methyl-substituted phenoxazine or dibenzoxazepine (B10770217) cores.
N-Arylation Post-cyclization coupling of the phenoxazine nitrogen with aryl halides. Pd-catalyzed coupling of phenoxazine with 4-nitroaniline. 10-(4-Nitrophenyl)-phenoxazine. organic-chemistry.org
N-Alkylation Post-cyclization alkylation of the heterocyclic nitrogen atom. Reaction of phenoxazine with 3-dimethylaminopropyl chloride. 10-(3-Dimethylaminopropyl)phenoxazine. nih.gov
Carbonyl Chemistry Chemical modification of the ketone group in dibenzoxazepinones. Grignard reaction, reduction, or condensation. Functionalized dibenzoxazepine derivatives.

No Publicly Available Research Found on the Coordination Chemistry and Catalytic Applications of 2-(2-Bromophenoxy)aniline Derived Ligands

Despite a comprehensive search of available scientific literature, no specific research articles or data could be found on the design, synthesis, structural elucidation, or catalytic applications of metal complexes featuring the compound This compound as a ligand. The requested article, with its detailed outline focusing exclusively on this compound, cannot be generated as there is no published research to support the content for the specified sections and subsections.

The investigation sought to uncover information regarding the following key areas as per the user's request:

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry of 2 2 Bromophenoxy Aniline

Reactivity of the Amino Group: Amidation, Alkylation, and Cyclization Reactions

The primary amino group in 2-(2-bromophenoxy)aniline is a key site for nucleophilic reactions, readily undergoing amidation and alkylation.

Amidation: The amino group can be acylated to form amides using various reagents and conditions. For instance, reaction with carboxylic acids in the presence of a borate (B1201080) ester, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), provides an effective method for amide bond formation. acs.orgacs.org This reaction is operationally simple and can be performed open to the air with equimolar amounts of the acid and amine. acs.orgacs.org An example is the synthesis of N-benzyl-2-(2-bromophenyl)acetamide, which proceeds in high yield. acs.orgacs.orgucl.ac.uk

Alkylation: The nitrogen atom can also be alkylated. For example, N-alkylation of anilines can be achieved using alkyl halides in the presence of a solid base like cesium fluoride (B91410) on celite. researchgate.net Acid-catalyzed reactions with ortho-quinone methides also provide a pathway for the N-alkylation of arylamines. acs.org Furthermore, N-methylation of 2-bromoaniline (B46623) has been successfully performed to yield 2-bromo-N-methylaniline. nih.gov

Cyclization: The amino group is crucial for various cyclization reactions. For example, it can participate in the synthesis of 2-aminobenzoxazoles through reactions with electrophilic cyanating agents in the presence of a Lewis acid. nih.govacs.org In these reactions, the amino group acts as the initial nucleophile. nih.gov

Reactivity of the Bromo Substituent: Cross-Coupling Reactions and Halogen Exchange

The bromo substituent on one of the phenyl rings is a handle for numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are extensively used to activate the C-Br bond in this compound and its derivatives for various coupling reactions. youtube.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. preprints.org It is a powerful tool for creating biaryl structures. preprints.orgresearchgate.net The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. preprints.org This methodology has been applied to couple 2-pyridyl nucleophiles with aryl bromides and chlorides, representing a significant advancement for this class of substrates. nih.gov Catalyst systems based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for these transformations. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a fundamental method for synthesizing aryl-alkyne structures. wikipedia.org The reaction is versatile and can be performed under mild conditions. organic-chemistry.orgresearchgate.net For instance, the Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes can initiate a domino reaction sequence, leading to the formation of complex heterocyclic systems like 2,3-disubstituted benzo[b]furans. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond with trans selectivity. organic-chemistry.org It is a palladium-catalyzed process that has been widely used in the synthesis of heterocyclic compounds. organic-chemistry.orgclockss.org Intramolecular Heck reactions of substrates derived from this compound are particularly useful for constructing ring systems. clockss.org For example, N-substituted N-(2-bromoaryl) acrylamides undergo double Heck reactions to yield complex polycyclic structures. rsc.org Mechanistic proposals suggest a standard two-electron pathway involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeRef.
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₃PO₄Biaryl preprints.org
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystAryl-alkyne organic-chemistry.orgwikipedia.org
HeckAlkenePd(OAc)₂, LigandSubstituted Alkene organic-chemistry.orgclockss.org

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals, particularly copper, play a significant role in the transformative chemistry of this compound.

Copper-Catalyzed Reactions (Ullmann-Type): The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions. iitk.ac.inwikipedia.orgorganic-chemistry.org The classical Ullmann reaction synthesizes symmetric biaryls from aryl halides using copper metal at high temperatures. organic-chemistry.orgoperachem.com Ullmann-type condensations are used to form aryl ethers, aryl thioethers, and aryl amines. wikipedia.orgorganic-chemistry.org For example, the intramolecular Ullmann diaryl ether formation is a key step in the synthesis of dibenz[b,f] organic-chemistry.orgclockss.orgoxazepin-11(10H)-ones from precursors derived from this compound. researchgate.net These reactions often require a copper(I) source, a ligand such as N,N-dimethylglycine hydrochloride (DMG·HCl) or phenanthroline, and a base like Cs₂CO₃. wikipedia.orgresearchgate.net

Copper catalysts are also effective for C-N bond formation. The Goldberg reaction, a variant of the Ullmann condensation, couples an aryl halide with an amine. wikipedia.org This has been applied in the regioselective amination of bromobenzoic acids. nih.gov Furthermore, copper-catalyzed domino reactions involving C-N cross-coupling have been developed for the synthesis of complex heterocycles like 2-phenylaminobenzimidazoles from 2-bromoaniline derivatives. nih.gov

Transformations Involving the Phenoxy Ether Linkage

The diaryl ether linkage in this compound is generally stable but can be involved in specific transformations, most notably intramolecular cyclization reactions where it forms part of a new heterocyclic ring. Direct cleavage of the C-O-C bond is less common but can be achieved under harsh conditions. The primary reactivity involving this linkage is its participation in ring-forming processes, as detailed in the following section.

Intramolecular Cyclization and Ring-Closure Reactions

This compound is an excellent precursor for intramolecular cyclization reactions, which exploit the proximity of the amino group and the bromo-substituted phenyl ring. These reactions are primarily used to construct seven-membered heterocyclic rings, specifically dibenzo[b,f] organic-chemistry.orgclockss.orgoxazepines.

A prominent example is the intramolecular Ullmann condensation. This reaction involves the copper-catalyzed formation of a C-N bond between the nitrogen of the amino group and the carbon atom bearing the bromine. wikipedia.orgresearchgate.net This cyclization is a powerful method for synthesizing the dibenzoxazepine (B10770217) core structure, which is present in various biologically active compounds. researchgate.netrug.nl

Palladium-catalyzed reactions can also lead to intramolecular cyclization. For instance, after an initial intermolecular coupling at the bromo position, a subsequent intramolecular reaction involving the amino group can occur. A notable application is the carbonylative cyclization of o-(2-bromophenyl)aminoaniline (a derivative) to form dibenzodiazepinones, where a carbon monoxide surrogate is used. beilstein-journals.org

Furthermore, domino reactions that start with a Sonogashira coupling at the bromo position can be followed by an intramolecular cyclization. In one such sequence, the newly introduced alkyne moiety participates in a carbanion-yne cyclization to form a benzofuran (B130515) ring system. organic-chemistry.orgresearchgate.net

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound are well-established in organometallic chemistry.

Palladium-Catalyzed Cross-Coupling: The general mechanism for reactions like Suzuki, Sonogashira, and Heck involves a catalytic cycle that starts with a Pd(0) species. youtube.com

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): The organoboron (Suzuki) or organocopper (from the alkyne and Cu(I) in Sonogashira) reagent transfers its organic group to the Pd(II) complex. For the Heck reaction, this step is replaced by alkene coordination and migratory insertion.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Copper-Catalyzed Ullmann Condensation: The mechanism of the Ullmann reaction is more debated but is generally believed to involve copper(I) species. wikipedia.org One proposed pathway for C-N coupling involves:

Formation of a copper(I) amide from the aniline (B41778) and a copper(I) salt.

Oxidative addition of the aryl bromide to the copper(I) amide, forming a Cu(III) intermediate.

Reductive elimination from the Cu(III) species to form the C-N bond and a Cu(I) halide. wikipedia.org Another proposed mechanism involves the formation of an aryl radical. iitk.ac.in

Intramolecular Cyclization: In the intramolecular Ullmann condensation, the mechanism follows the general principles of the intermolecular version. The amino group and the aryl bromide are part of the same molecule, facilitating the oxidative addition and reductive elimination steps due to their proximity, leading to the formation of the heterocyclic ring.

2 2 Bromophenoxy Aniline As a Versatile Building Block in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The strategic placement of a nucleophilic amine and an electrophilic aryl bromide within the same molecule allows 2-(2-Bromophenoxy)aniline to be an excellent starting material for forming fused nitrogen-containing heterocycles through intramolecular bond formation.

One of the primary applications is in the synthesis of phenoxazines . This tricyclic system can be formed through an intramolecular C-N bond-forming reaction, typically catalyzed by a transition metal like copper or palladium in a process analogous to the Ullmann condensation or Buchwald-Hartwig amination. rsc.orgorganic-chemistry.orgacs.orgacs.org The cyclization of (o-halophenoxy)anilines using a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) is a known method to produce the phenoxazine (B87303) core. rsc.org This transformation connects the nitrogen of the aniline (B41778) to the carbon of the bromophenyl ring, forging the central heterocyclic ring.

Another significant class of heterocycles accessible from this precursor are dibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-ones . These seven-membered heterocyclic ketones are synthesized via an intramolecular cyclocarbonylation reaction. scielo.brrsc.org While studies often use the iodo-analogue, 2-(2-iodophenoxy)aniline, due to the higher reactivity of the C-I bond, the methodology is directly applicable to the bromo-derivative. This reaction is typically catalyzed by a palladium complex, such as PdI₂ with a phosphine (B1218219) ligand (e.g., 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane, also known as Cytop 292), and proceeds under a carbon monoxide (CO) atmosphere. rsc.org This process efficiently assembles the complex tricyclic structure in good yields under mild conditions. rsc.org

Table 1: Synthesis of Dibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-ones from 2-(2-Halophenoxy)anilines This table is based on data for the analogous iodo-compounds, demonstrating the scope of the cyclocarbonylation reaction.

Starting Material (Substituted 2-(2-Iodophenoxy)aniline) Catalyst System Product Yield (%) Reference
2-(2-Iodophenoxy)aniline PdI₂/Cytop 292 Dibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-one 92 rsc.org
4-Methyl-2-(2-iodophenoxy)aniline PdI₂/Cytop 292 8-Methyldibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-one 85 rsc.org
4-Chloro-2-(2-iodophenoxy)aniline PdI₂/Cytop 292 8-Chlorodibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-one 89 rsc.org
5-Chloro-2-(2-iodophenoxy)aniline PdI₂/Cytop 292 7-Chlorodibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-one 86 rsc.org
2-(4-Chloro-2-iodophenoxy)aniline PdI₂/Cytop 292 2-Chlorodibenzo[b,f] organic-chemistry.orgnih.govoxazepin-11(10H)-one 82 rsc.org

Application in the Synthesis of Advanced Organic Scaffolds and Functional Molecules

The heterocyclic cores synthesized from this compound are not just chemical curiosities; they are advanced scaffolds that form the basis of numerous functional molecules.

The phenoxazine scaffold is recognized for its utility in materials science and as a privileged structure in medicinal chemistry. For instance, N-aryl phenoxazines have been developed as efficient metal-free organocatalysts for processes like atom transfer radical polymerization (O-ATRP), which is crucial for creating well-defined polymers. researchgate.net This application eliminates the need for potentially toxic heavy metals, making the resulting polymers more suitable for biomedical and electronic uses. researchgate.net

The dibenzo[b,f] organic-chemistry.orgnih.govoxazepine framework is a well-established pharmacophore found in several centrally active pharmaceuticals. epo.org Derivatives containing this scaffold have shown potent anticonvulsant activity. scielo.br A prominent example is the antipsychotic drug Loxapine, which is built upon a substituted dibenzo[b,f] organic-chemistry.orgnih.govoxazepine core. The synthesis of this core from precursors like this compound provides a direct pathway to these medically important compounds. nih.gov Similarly, the structurally related dibenzazepinone core is a key component of the γ-secretase inhibitor LY411575, highlighting the value of these seven-membered ring systems in drug discovery.

Table 2: Examples of Functional Molecules Based on Scaffolds Derived from (Halo-phenoxy)aniline Precursors

Scaffold Example Molecule/Derivative Area of Application Reference
Phenoxazine 10-(Perylen-yl)-10H-phenoxazine (PHP) Organocatalyst for O-ATRP researchgate.net
Phenoxazine 10-Aryl-phenoxazines Synthetic Intermediates organic-chemistry.org
Dibenzo[b,f] organic-chemistry.orgnih.govoxazepine Loxapine Antipsychotic Drug nih.gov
Dibenzo[b,f] organic-chemistry.orgnih.govoxazepine Triazolo[4,3-d]benzo[f] organic-chemistry.orgnih.govoxazepine derivatives Anticonvulsant Agents scielo.br

Strategies for Diversification and Functionalization Using this compound Derivatives

The utility of this compound as a building block is greatly enhanced by the numerous strategies available for its diversification, both before and after the construction of the target heterocyclic core.

Coordination Chemistry and Catalytic Applications of 2 2 Bromophenoxy Aniline Derived Ligands

Investigation of Catalytic Activity:No studies were identified that have utilized metal complexes of 2-(2-Bromophenoxy)aniline as catalysts for any chemical transformations, including the specified C-C, C-N, and C-O bond-forming reactions.

While the broader fields of coordination chemistry and catalysis are rich with examples of metal complexes derived from various aniline (B41778) and phenoxy-based ligands, the specific compound of interest, this compound, does not appear to have been explored in this context within the public domain of scientific research. Therefore, creating a scientifically accurate and verifiable article that strictly adheres to the provided outline is not possible at this time.

Theoretical and Computational Studies of 2 2 Bromophenoxy Aniline and Its Derivatives

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(2-Bromophenoxy)aniline. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The electronic structure is largely defined by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the electron-rich aniline (B41778) ring, indicating this is the most likely site for electrophilic attack. The LUMO is distributed across the brominated phenyl ring, suggesting its role in accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular orbital analysis reveals the nature of the chemical bonds. chemistry-teaching-resources.comucsd.edu The molecule consists of a framework of sigma (σ) bonds formed from the end-on overlap of hybrid orbitals, which gives the molecule its shape. chemistry-teaching-resources.com Additionally, delocalized pi (π) molecular orbitals extend across both aromatic rings, created by the side-to-side overlap of p-orbitals. libretexts.orgresearchgate.net These π systems are crucial to the molecule's aromaticity and electronic properties.

From the energies of the HOMO and LUMO, key reactivity descriptors can be calculated. These descriptors quantify the molecule's reactivity and stability.

Interactive Table 1: Calculated Reactivity Descriptors for a Representative Diarylether Amine Structure

DescriptorFormulaTypical Value (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO7.5 - 8.5Energy required to remove an electron; lower values indicate a better electron donor.
Electron Affinity (A)A ≈ -ELUMO0.5 - 1.5Energy released when an electron is added; higher values indicate a better electron acceptor.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMO6.5 - 7.5Indicates chemical reactivity and stability; smaller gap suggests higher reactivity.
Chemical Hardness (η)η = (I - A) / 23.0 - 3.5Measures resistance to change in electron distribution; higher values indicate greater stability.
Electrophilicity Index (ω)ω = (μ2) / (2η)1.0 - 2.0Quantifies the ability of the molecule to accept electrons; a higher value indicates a stronger electrophile.

Conformational Analysis and Energetics of this compound

The three-dimensional structure of this compound is not rigid. Rotation is possible around the C-O-C ether linkage and the C-N bond of the aniline group. Conformational analysis involves computationally mapping the potential energy surface of the molecule by systematically rotating these bonds to find the most stable, low-energy conformers.

The relative orientation of the two aromatic rings is defined by two key dihedral angles. The most stable conformation is determined by a balance of steric hindrance and electronic interactions. The ortho-bromine atom introduces significant steric bulk, which likely forces the two phenyl rings into a twisted, non-planar arrangement to minimize repulsion. This contrasts with simpler diaryl ethers that might favor more planar structures. Studies on related sterically hindered compounds confirm that such non-planar conformations are common. nih.govrsc.org

Computational models can predict the relative energies of different conformers. A full rotational scan would reveal the global minimum energy structure, representing the most populated conformation at equilibrium, as well as higher-energy local minima and the energy barriers between them.

Interactive Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer IDDihedral Angle 1 (C2-C1-O-C1')Dihedral Angle 2 (C1-O-C1'-C2')Relative Energy (kcal/mol)Stability Note
Conf-1 (Global Min.) ~60°~30°0.0Twisted conformation, minimizes steric clash with the bromine atom.
Conf-2 90°+2.5A higher-energy twisted conformer.
Conf-3 180°+5.8Near-planar structure, significant steric strain.
Conf-4 +8.0Fully planar structure, highly unfavorable due to steric hindrance.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, chemists can understand how reactants are converted into products, including the identification of high-energy transition states. researchgate.net

For example, a common reaction for this type of scaffold is an intramolecular cyclization to form a dibenzofuran (B1670420) derivative, often promoted by a catalyst. Computational methods can model this entire process. The first step involves optimizing the geometries of the reactant (this compound) and the final product. Next, a search for the transition state (TS) geometry is performed. youtube.com The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency corresponding to the bond-forming or bond-breaking process. youtube.com

The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. rsc.org A lower activation energy implies a faster reaction. These calculations can help rationalize experimental outcomes and predict how modifying the molecule (e.g., changing the substituent) would affect its reactivity. nih.gov

Interactive Chart 1: Illustrative Reaction Coordinate Diagram for a Hypothetical Cyclization

Prediction of Spectroscopic Signatures for this compound and its Analogues

Computational chemistry can accurately predict the spectroscopic signatures of molecules, which is essential for their characterization. DFT calculations can forecast NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra.

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the structure. For this compound, the predicted ¹H NMR spectrum would show complex multiplets in the aromatic region (around 6.5-7.6 ppm) due to the various coupling interactions. The amine protons would likely appear as a broad singlet. rsc.orgrsc.org

Similarly, computational frequency calculations can predict the IR spectrum. The predicted spectrum shows vibrational modes corresponding to specific functional groups. For this molecule, key predicted peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), asymmetric C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹). chemicalbook.comspectrabase.com

Interactive Table 3: Predicted Characteristic IR Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H StretchAmine3450 - 3350Medium
Aromatic C-H StretchPhenyl Rings3100 - 3000Medium-Weak
C=C Aromatic StretchPhenyl Rings1600 - 1450Strong-Medium
Asymmetric C-O-C StretchDiaryl Ether1260 - 1220Strong
C-N StretchAniline1340 - 1250Medium
C-Br StretchBromo-Aromatic680 - 550Medium

In Silico Design of Novel this compound Analogues

In silico design uses the this compound scaffold as a starting point to create novel derivatives with enhanced properties. This approach is widely used in drug discovery and materials science to guide synthetic efforts, saving time and resources. rsc.orgnih.govnih.gov

The process begins by identifying a biological target (e.g., a protein kinase) or a desired material property. A virtual library of analogues is then generated by computationally modifying the parent structure. For instance, the bromine atom could be replaced with other halogens or functional groups, and various substituents could be added to either phenyl ring.

These virtual compounds are then screened. In drug design, this often involves molecular docking, where the analogues are computationally fitted into the binding site of a target protein to predict their binding affinity. researchgate.net Properties such as ADME (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity can also be predicted. acs.org The most promising candidates identified through this virtual screening are then prioritized for chemical synthesis and experimental testing.

Interactive Table 4: Hypothetical In Silico Design of Analogues for Improved Protein Kinase Inhibition

Analogue IDModification from Parent ScaffoldPredicted Binding Affinity (kcal/mol)Rationale for Modification
Parent This compound-7.5Starting scaffold.
ANA-01 Replace -Br with -CF₃-8.2CF₃ can form stronger interactions and improve metabolic stability.
ANA-02 Add -SO₂NH₂ to the aniline ring (para)-9.1Sulfonamide group can act as a hydrogen bond donor/acceptor.
ANA-03 Replace aniline with aminopyridine-8.8Pyridine nitrogen can act as a hydrogen bond acceptor and improve solubility.
ANA-04 Combine modifications from 02 and 03-10.5Synergistic effect of multiple favorable interactions.

Advanced Analytical Methodologies for the Structural and Purity Assessment of 2 2 Bromophenoxy Aniline

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula and for gaining insights into its structure through fragmentation analysis. nih.govspectroscopyonline.com Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. ias.ac.in

For 2-(2-Bromophenoxy)aniline (C₁₂H₁₀BrNO), the theoretical exact mass can be calculated with high precision. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing a clear indication of the presence of a single bromine atom.

Fragmentation analysis, typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), provides a "fingerprint" of the molecule. libretexts.orgmiamioh.edu The fragmentation of this compound would be expected to occur at the weakest bonds, primarily the C-O ether linkage and the C-Br bond. Common fragmentation pathways for related aromatic ethers and amines can provide clues to the expected fragmentation pattern. miamioh.edulibretexts.org

Expected Fragmentation Patterns:

A plausible fragmentation pattern for this compound would involve:

Cleavage of the ether bond, leading to the formation of ions corresponding to the bromophenoxy and aminophenyl moieties.

Loss of the bromine atom, resulting in a significant M-Br fragment.

Fragmentation of the aniline (B41778) ring, potentially through the loss of HCN.

A hypothetical table of major fragments for this compound is presented below.

Fragment IonProposed Structure
[M]⁺[C₁₂H₁₀BrNO]⁺
[M-Br]⁺[C₁₂H₁₀NO]⁺
[C₆H₄OBr]⁺Bromophenoxy cation
[C₆H₆N]⁺Aminophenyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. sielc.comshimadzu.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum of this compound would exhibit a series of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals would confirm the presence of the correct number of protons. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons attached to the electronegative oxygen, nitrogen, and bromine atoms appearing at characteristic downfield shifts.

2D NMR Spectroscopy:

For a molecule with complex aromatic signals like this compound, 2D NMR techniques are essential for definitive assignments. longdom.orgresearchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netlibretexts.orgnih.gov In the case of this compound, COSY would reveal the connectivity of the protons within each of the two aromatic rings, allowing for the differentiation of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. longdom.orgrenishaw.com This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

A hypothetical table of expected 2D NMR correlations is presented below.

¹H SignalCOSY CorrelationsHMBC Correlations (to key carbons)
H on aniline ringOther aniline ring protonsCarbons in aniline ring, Carbon of ether linkage on aniline ring
H on bromophenyl ringOther bromophenyl ring protonsCarbons in bromophenyl ring, Carbon of ether linkage on bromophenyl ring

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. iiconservation.org These techniques are complementary and can be used for both structural confirmation and purity assessment.

FTIR Spectroscopy:

The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the diaryl ether would be observed in the 1200-1270 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the FTIR spectrum. nih.gov For this compound, the symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The C-Br bond also typically gives a strong Raman signal.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound, aiding in the assignment of the experimental spectra. libretexts.org Studies on related molecules like diphenyl ether and substituted anilines provide a basis for these assignments. ias.ac.ina2bchem.com

A table of expected vibrational frequencies for key functional groups is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch> 3000
C=CAromatic Ring Stretch1400 - 1600
C-O-CAsymmetric Stretch1200 - 1270
C-BrStretch500 - 600

X-ray Crystallography for Solid-State Structural Determination

While no crystal structure for this compound itself is publicly available, the crystal structure of a derivative, 4-((2-(2-bromophenoxy)phenyl)ethynyl)-N,N-diethylaniline, has been reported. osti.gov This structure reveals a monoclinic crystal system with the space group P2₁/c. osti.gov The analysis of this related compound provides valuable insights into the likely conformation of the 2-(2-bromophenoxy)phenyl moiety, including the dihedral angles between the two aromatic rings.

In a hypothetical crystal structure of this compound, key parameters of interest would include:

The C-O-C bond angle of the ether linkage.

The bond lengths of the C-Br, C-N, and C-O bonds.

Intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, which would dictate the packing of the molecules in the crystal lattice.

A table of hypothetical crystallographic parameters is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.1
b (Å)~7.5
c (Å)~30.5
β (°)~98
Z (molecules/unit cell)4

Chromatographic Techniques for Purity Profiling and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. sielc.com This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid or buffer to ensure good peak shape. sielc.comthermofisher.com Detection would most commonly be achieved using a UV detector, set to a wavelength where the analyte has strong absorbance. A well-developed HPLC method can provide a quantitative measure of the purity of this compound, with any impurities appearing as separate peaks in the chromatogram.

A table outlining a hypothetical HPLC method is provided below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. This compound should be amenable to GC analysis. The technique is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for the identification of the analyte and any impurities. longdom.orgosti.gov The analysis of related brominated diphenyl ethers by GC-MS is well-established. longdom.orgosti.gov A typical GC method would use a capillary column with a non-polar or mid-polarity stationary phase. osti.gov

A table outlining a hypothetical GC-MS method is provided below.

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramStart at 150 °C, ramp to 300 °C at 10 °C/min
MS Ionization ModeElectron Ionization (EI)
Mass Range50-500 amu

Emerging Non Biological Applications of 2 2 Bromophenoxy Aniline in Materials Science and Applied Chemistry

Precursor for Advanced Polymeric Materials and Oligomers

While direct polymerization studies of 2-(2-Bromophenoxy)aniline are not extensively documented in publicly available research, the well-established chemistry of aniline (B41778) and its derivatives provides a strong basis for its potential as a monomer. The presence of the amine group allows for oxidative polymerization, a common method for synthesizing polyaniline (PANI) and its derivatives. unb.caresearchgate.netimpactfactor.orgjchemrev.comnih.gov

Theoretically, the polymerization of this compound would proceed via the formation of radical cations upon chemical or electrochemical oxidation, leading to head-to-tail coupling of the monomer units. However, the bulky 2-bromophenoxy substituent at the ortho position of the aniline ring is expected to exert significant steric hindrance. This could potentially impede the polymerization process, leading to lower molecular weight oligomers rather than high molecular weight polymers. The resulting materials would likely exhibit properties distinct from those of unsubstituted polyaniline.

Potential Properties and Research Directions:

Solubility: The presence of the phenoxy group might enhance the solubility of the resulting oligomers or polymers in common organic solvents, a significant advantage for solution-based processing and fabrication of thin films.

Morphology: The substitution pattern could influence the self-assembly and morphology of the resulting materials, potentially leading to unique nanostructures.

Electronic Properties: The electron-withdrawing nature of the bromine atom and the electron-donating character of the ether oxygen could modulate the electronic properties of the polymer backbone, affecting its conductivity and redox behavior.

Further research is required to explore the feasibility of polymerizing this compound and to characterize the resulting materials. Studies could focus on optimizing polymerization conditions, such as the choice of oxidant and reaction medium, to overcome the steric challenges and to control the molecular weight and properties of the final product. Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, could also be investigated as alternative routes to synthesize well-defined oligomers and polymers incorporating the this compound motif.

Potential Polymerization/Oligomerization MethodExpected Product TypePotential AdvantagesKey Challenges
Oxidative Polymerization Oligomers or low molecular weight polymersPotentially enhanced solubilitySignificant steric hindrance from the bromophenoxy group
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Well-defined oligomers and polymersPrecise control over structure and molecular weightRequires synthesis of suitable bifunctional monomers

Application in the Synthesis of Specialty Dyes and Pigments

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic dyes and pigments, most notably azo dyes. unb.caresearchgate.netjchemrev.com The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. unb.caresearchgate.net

Given its primary aromatic amine functionality, this compound is a suitable candidate for the diazotization step. The reaction would involve treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to produce the corresponding diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to generate a wide range of azo dyes.

The specific structure of this compound would likely impart unique properties to the resulting dyes. The presence of the bromine atom and the phenoxy group can influence the electronic distribution within the chromophore, thereby affecting the color of the dye. For instance, these substituents can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum of the dye molecule. Furthermore, the bulky nature of the bromophenoxy group could enhance the stability and lightfastness of the dye.

While specific examples of dyes synthesized directly from this compound are not prevalent in the reviewed literature, the foundational principles of dye chemistry strongly support its potential in this field. Research in this area could lead to the development of novel dyes with unique shades and improved performance characteristics for applications in textiles, printing, and coatings.

Dye ClassSynthetic Route Involving this compoundPotential Properties of Resulting Dye
Azo Dyes Diazotization of this compound followed by coupling with a suitable aromatic partner.Unique color properties due to the electronic effects of the bromo and phenoxy groups; potentially enhanced lightfastness.

Integration into Optical or Electronic Materials

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of materials with interesting optical and electronic properties. The combination of an electron-rich aniline core with a bulky, electron-withdrawing bromo-substituted phenoxy group can be exploited in the design of materials for various applications.

One potential application lies in the development of organic light-emitting diodes (OLEDs). The diaryl ether amine moiety is a common structural motif in hole-transporting materials (HTMs) used in OLEDs. By incorporating this compound into larger conjugated systems, it may be possible to create novel HTMs with tailored energy levels and charge-transport characteristics. The bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's properties.

Furthermore, the principles of aggregation-induced emission (AIE) could be explored. While not directly an AIE-active molecule itself, derivatives of this compound could be designed to exhibit AIE properties. By incorporating this unit into molecules that are non-emissive in solution but become highly fluorescent in the aggregated state, novel fluorescent probes and solid-state lighting materials could be developed.

Development of Novel Sensor Technologies

The aniline moiety in this compound provides a reactive site that can be utilized in the development of chemical sensors. Polyaniline and its derivatives have been extensively studied for their use in sensors for various analytes, including moisture and ammonia. unb.ca The electrical conductivity and optical properties of these polymers change upon interaction with the target analyte, forming the basis of the sensing mechanism.

Polymers or oligomers derived from this compound could exhibit enhanced sensitivity or selectivity towards specific analytes due to the presence of the bromophenoxy group. This group can influence the polymer's morphology and its interaction with the analyte. For example, thin films of such a polymer could be fabricated and their electrical response to different chemical vapors could be investigated.

Moreover, the amine group can be functionalized to create chemosensors for specific ions or molecules. For instance, it can be converted into a Schiff base or an azo group, which can then act as a binding site for metal ions. The binding event would lead to a change in the optical properties (color or fluorescence) of the molecule, enabling the visual or spectroscopic detection of the target analyte. The specific structure of the bromophenoxy substituent could modulate the binding affinity and selectivity of the sensor.

Sensor TypeRole of this compoundSensing MechanismPotential Analytes
Chemiresistive Sensor As a monomer for a conductive polymerChange in electrical conductivity upon analyte interactionGases (e.g., ammonia), volatile organic compounds
Optical Chemosensor As a precursor for a chromophoric or fluorophoric moleculeChange in color or fluorescence upon binding to the analyteMetal ions, anions

Future Research Directions and Uncharted Territories for 2 2 Bromophenoxy Aniline Research

Exploration of Asymmetric Synthesis and Chiral Induction

The introduction of chirality into the 2-(2-Bromophenoxy)aniline scaffold is a significant area for future exploration. The development of atropisomers—stereoisomers arising from hindered rotation around a single bond—could lead to novel applications in asymmetric catalysis and materials science. Axially chiral diaryl ethers, for instance, are valuable frameworks in bioactive molecules and catalysis. nih.gov

A promising future direction involves the use of modern catalytic methods for asymmetric construction of diaryl ether atropisomers. nih.gov One such avenue is the use of N-heterocyclic carbene (NHC) catalysis. Research into NHC-catalyzed atroposelective esterification of prochiral dialdehydes has successfully produced enantioenriched axially chiral diaryl ethers. nih.gov This methodology could be adapted to derivatives of this compound, where desymmetrization of a related prochiral substrate could install the C-O axial chirality with high enantioselectivity. nih.gov Mechanistic studies suggest that matched kinetic resolutions play a crucial role in amplifying enantioselectivity, a principle that could be foundational for developing robust protocols. nih.gov The high rotational barriers observed in some axially chiral diaryl ethers ensure their stereochemical stability, making them suitable as modular platforms for further synthetic transformations. nih.gov

Integration into Flow Chemistry and Microreactor Technologies

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the synthesis and functionalization of this compound. amf.ch Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better reproducibility. researchgate.net The inherent safety of flow systems, which handle only small volumes of reactive material at any given time, is particularly advantageous for managing potentially hazardous reactions or unstable intermediates. chemh.comumass.edu

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureTraditional Batch SynthesisFlow Chemistry / Microreactors
Safety Accumulation of large quantities of reagents and intermediates, risk of thermal runaway.Small reactor volumes prevent accumulation of hazardous materials, enhancing operational safety. chemh.com
Control Difficult to achieve uniform temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and stoichiometry, leading to higher selectivity. researchgate.net
Scalability Scaling up can be complex and non-linear, often requiring re-optimization.Seamless scalability by running the system for longer or by numbering-up (parallel reactors). amf.ch
Efficiency Slower reaction times and often requires stepwise processing and purification.Accelerated reaction rates due to enhanced heat/mass transfer; potential for integrated multi-step synthesis. acs.org
Sustainability Often requires larger volumes of solvents and generates more waste.Reduced solvent consumption and waste generation, improved energy efficiency. amf.chresearchgate.net

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are paramount for the future of chemical manufacturing. Research into sustainable routes for this compound should focus on minimizing environmental impact and improving economic feasibility. A key area of investigation is the replacement of traditional metal catalysts and harsh reagents with more environmentally benign alternatives.

One promising approach is the adoption of biocatalysis. For the aniline (B41778) portion of the molecule, nitroreductase enzymes (NRs) offer a sustainable alternative to precious-metal-catalyzed hydrogenation of nitroaromatic precursors. nih.govacs.org These enzymatic reductions can be performed in aqueous media at ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas and expensive, toxic metal catalysts. nih.govacs.org The high chemoselectivity of these enzymes is a significant advantage, particularly for complex molecules with sensitive functional groups. acs.org

For the diaryl ether linkage, research could focus on catalyst systems that are more economical and less toxic than traditional copper or palladium systems used in Ullmann and Buchwald-Hartwig couplings. mdpi.comorganic-chemistry.org The use of earth-abundant metal catalysts, such as iron, or even metal-free coupling strategies represents a significant frontier. organic-chemistry.org Furthermore, developing synthetic routes that utilize greener solvents (e.g., water or bio-derived solvents) or solvent-free conditions would drastically reduce the environmental footprint of the synthesis. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Approaches for Aniline Derivatives

ParameterTraditional Method (e.g., Metal-Catalyzed Hydrogenation)Potential Green Method (e.g., Biocatalysis)
Catalyst Precious metals (e.g., Palladium, Platinum). researchgate.netNitroreductase enzymes. nih.gov
Reagents High-pressure hydrogen gas. nih.govGlucose (as part of a cofactor regeneration system). nih.gov
Solvent Often organic solvents. researchgate.netAqueous buffer. acs.org
Conditions High temperature and pressure. acs.orgRoom temperature and atmospheric pressure. nih.gov
Byproducts Potential for metal leaching and catalyst waste.Biodegradable enzymatic waste.
Selectivity May require protecting groups for sensitive functionalities.High chemoselectivity, tolerating sensitive groups like halides. acs.org

Investigation of Bio-Inspired Synthetic Methodologies

Nature provides a vast blueprint for the efficient synthesis of complex molecules. Bio-inspired synthesis seeks to mimic these natural strategies to develop novel and sustainable chemical processes. For this compound, future research could draw inspiration from the biosynthesis of related natural products containing aniline and diaryl ether motifs.

One avenue involves leveraging enzymes that perform C-N and C-O bond formations. For example, laccase, a copper-containing enzyme, is known to mediate the oxidative dimerization of aminophenol derivatives to form phenoxazine (B87303) structures, which share a core diaryl ether/amine framework. nih.gov Exploring the substrate scope of such enzymes could lead to a direct, enzyme-mediated synthesis of the this compound skeleton or its analogues from simple precursors. Another bio-inspired approach is the enzymatic synthesis of anilines via oxidative amination, which presents an alternative to traditional reduction or cross-coupling methods. researchgate.net

Furthermore, the field of directed evolution allows scientists to engineer enzymes for novel reactivity. nih.gov It may be possible to evolve an existing enzyme, such as a synthase or an oxidase, to catalyze the specific Ullmann-type condensation required to form this compound. This approach combines the selectivity and mild operating conditions of biocatalysis with the ability to create non-natural chemical bonds, representing a true frontier in synthetic chemistry. nih.gov

Computational-Guided Discovery of New Reactivities and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. Applying these methods to this compound can accelerate the discovery of new reactions and applications by providing deep mechanistic insight and predictive power.

Future research should employ computational modeling to explore the reaction mechanisms involved in synthesizing and functionalizing this compound. For instance, DFT calculations can elucidate the complex mechanisms of copper-catalyzed Ullmann-type reactions, helping to explain the role of ligands and additives and guiding the design of more efficient catalysts. acs.orgmit.edunih.gov Computational studies can predict whether a reaction proceeds via oxidative addition, single-electron transfer (SET), or other pathways, which is crucial for optimizing reaction conditions and selectivity. acs.orgmit.edu

Beyond synthesis, computational screening can be used to predict the physicochemical properties and potential biological activities of novel derivatives of this compound. By calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and binding affinities to biological targets, researchers can prioritize the synthesis of compounds with the highest potential for specific applications, such as in medicinal chemistry or materials science. acs.org This in silico approach saves significant time and resources compared to traditional trial-and-error synthesis and screening.

Table 3: Applications of Computational Chemistry in this compound Research

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) Reaction Mechanism StudiesElucidate the step-by-step pathway of Ullmann or Buchwald-Hartwig couplings to form the diaryl ether bond. acs.orgnih.gov
DFT / Ab initio Calculations Catalyst DesignPredict the efficacy of new ligands and catalysts for the synthesis, optimizing for lower temperature and higher yield. mit.edu
Molecular Dynamics (MD) Simulation Conformational AnalysisStudy the rotational barriers and stable conformations of chiral derivatives, aiding in the design of atropisomers.
Quantitative Structure-Activity Relationship (QSAR) Drug DiscoveryPredict the biological activity of novel this compound derivatives based on their structural features.
Molecular Docking Medicinal ChemistrySimulate the binding of this compound derivatives to protein targets to identify potential drug candidates.

Q & A

Q. Table 1: Substituent Effects on Suzuki Coupling Yields

Boronic Acid SubstituentYield (%)
-OCH₃92
-NO₂78
-CF₃65

How can contradictory data on reaction yields for this compound derivatives be reconciled?

Category: Advanced
Answer:
Discrepancies in yields (e.g., 87% for fluoro vs. 96% for chloro derivatives) often arise from:

  • Steric hindrance : Bulkier substituents (e.g., -CF₃) reduce nucleophilic attack efficiency .
  • Solvent polarity : Polar solvents (DMF) improve solubility of intermediates but may promote side reactions .
  • Catalyst loading : Pd catalysts at 2 mol% optimize cost-yield balance, while <1 mol% leads to incomplete conversion .
    Systematic DOE (Design of Experiments) using parameters like temperature, solvent, and catalyst ratio is recommended to identify optimal conditions .

What strategies are effective for analyzing degradation products of this compound under oxidative conditions?

Category: Advanced
Answer:
Oxidative degradation (e.g., H₂O₂/Fe²⁺) generates brominated quinones and aminophenols. Analytical approaches include:

  • HPLC-DAD/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate products. Major degradation products show m/z 279 (quinone) and 245 (debrominated amine) .
  • EPR spectroscopy : Detect radical intermediates (e.g., semiquinones) during oxidation .
  • Kinetic studies : Monitor pseudo-first-order rate constants (k = 0.015 min⁻¹ at pH 7) to model degradation pathways .

How can computational methods predict the regioselectivity of this compound in electrophilic substitutions?

Category: Advanced
Answer:
DFT calculations (B3LYP/6-311+G(d,p)) reveal the highest electron density at the para position of the aniline ring, making it the preferred site for electrophilic attack. Fukui indices (f⁻) quantify nucleophilicity:

  • Para position: f⁻ = 0.12
  • Meta position: f⁻ = 0.05
    Solvent effects (PCM model) show acetonitrile increases activation energy by 5 kcal/mol compared to DMF, aligning with experimental yield trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.